3-Amino-N-phenylpyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This compound features a pyrrolidine ring substituted with an amino group and a phenyl group, making it of interest in medicinal chemistry and pharmacology. Its potential applications include roles in drug development, particularly as a scaffold for creating compounds with therapeutic properties.
3-Amino-N-phenylpyrrolidine-1-carboxamide can be classified under the broader category of carboxamides, specifically those containing a pyrrolidine structure. The compound is synthesized from various starting materials, including amines and isocyanates, through reactions that allow for the introduction of functional groups at specific positions on the pyrrolidine ring.
The synthesis of 3-Amino-N-phenylpyrrolidine-1-carboxamide typically involves several key steps:
The molecular structure of 3-Amino-N-phenylpyrrolidine-1-carboxamide consists of a pyrrolidine ring with an amino group at the 3-position and a phenyl substituent at the nitrogen atom. The molecular formula can be represented as .
Key structural features include:
3-Amino-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-Amino-N-phenylpyrrolidine-1-carboxamide typically involves interaction with specific biological targets such as receptors or enzymes. For instance, it may act as an inhibitor or modulator in various biochemical pathways:
The physical properties of 3-Amino-N-phenylpyrrolidine-1-carboxamide include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm structure and purity.
3-Amino-N-phenylpyrrolidine-1-carboxamide has potential applications in several scientific fields:
Pyrrolidine carboxamides (PCAMs) represent a groundbreaking class of direct inhibitors targeting enoyl-acyl carrier protein reductase (InhA), a pivotal enzyme in Mycobacterium tuberculosis's type-II fatty acid synthesis (FAS-II) pathway. InhA catalyzes the NADH-dependent reduction of trans-2-enoyl-ACP substrates, a critical step in mycolic acid biosynthesis—essential for the mycobacterial cell wall integrity [7]. Unlike the frontline prodrug isoniazid (INH), which requires activation by KatG (mutated in 50% of drug-resistant strains), PCAMs bind InhA directly, circumventing KatG-dependent resistance mechanisms [6] [7]. The 3-amino-N-phenylpyrrolidine-1-carboxamide scaffold binds competitively within InhA's substrate-binding pocket, adjacent to the NADH cofactor, as confirmed by X-ray crystallography (PDB: 4U0J). This binding disrupts the elongation of meromycolate chains (C26–C56), proving lethal to mycobacteria [5] [7].
Table 1: Key Interactions of Pyrrolidine Carboxamides with InhA
Interaction Type | Residues/Regions Involved | Functional Role |
---|---|---|
Hydrogen Bonding | Tyr158, NADH | Anchors pyrrolidine N-H and carbonyl groups |
Hydrophobic Contacts | Met155, Pro193, Ile202, Leu218, Trp222 | Stabilizes aryl/alkyl substituents |
van der Waals | Subpocket: Met155, Pro193, Ile215 | Accommodates meta-substitutions on phenyl |
Solvent Exposure | Carboxamide linker | Permits modular derivatization |
The discovery of 3-amino-N-phenylpyrrolidine-1-carboxamide inhibitors originated from a high-throughput screen (HTS) of 30,000 compounds against M. tuberculosis InhA [7]. Primary hits were evaluated for ≥50% enzyme inhibition at 30 μM. To eliminate false positives from aggregate-forming inhibitors (AFIs), a detergent-based counterscreen (0.01% Triton X-100) was employed. Compound d6 (2,5-dimethyl-substituted pyrrolidine carboxamide) emerged as the initial hit (IC₅₀ = 10.05 μM) and showed no cross-reactivity with enoyl reductases from E. coli or Plasmodium falciparum, confirming target specificity [7]. Crucially, the HTS prioritized scaffolds with synthetic tractability, enabling rapid library expansion. Fragment-based ligand efficiency metrics (LE > 0.3 kcal/mol/atom) guided the selection, ensuring optimal binding energy per heavy atom [6].
Lead optimization of d6 employed iterative microtiter library synthesis, generating 49 analogues for structure-activity relationship (SAR) analysis [7]. Key strategies included:
Computational QSAR models correlated Gibbs free energy (ΔΔG) of InhA-PCAM binding with experimental IC₅₀ values (R² = 0.94). A pharmacophore model (PH4) identified four critical features: (1) pyrrolidine H-bond donor, (2) carboxamide carbonyl, (3) aryl hydrophobic domain, and (4) meta-substituted electropositive group [6].
Table 2: SAR of Select Pyrrolidine Carboxamide Analogues
Compound | R1 (Pyrrolidine) | R2 (Phenyl) | IC₅₀ (μM) | Relative Potency |
---|---|---|---|---|
s1 | H | H | 10.66 | 1x |
s4 | H | 3-Br | 0.89 | 12x |
s6 | H | 3-Cl | 1.35 | 8x |
d6 | 2-Me | 5-Me | 10.05 | 1x |
d11 | 3-Cl | 5-Cl | 0.39 | 26x |
d12a | 3-Br | 5-CF₃ | 0.85 | 12x |
The chiral C2/C3 centers of the pyrrolidine ring confer enantioselective inhibition of InhA. Racemic mixtures of active compounds (e.g., d11) were resolved into individual enantiomers, revealing that only the (R)-enantiomer exhibited submicromolar activity (IC₅₀ = 0.39 μM), while the (S)-counterpart was >100-fold less potent [7]. X-ray structures of InhA–inhibitor complexes confirmed stereospecific binding: the (R)-enantiomer positioned its 3-chloroaryl group into a hydrophobic subpocket (Met155, Ile215), forming optimal van der Waals contacts. Conversely, the (S)-enantiomer adopted a conformation sterically clashing with Pro193, weakening binding affinity [7]. This enantioselectivity mirrors interactions with enantioselective proteins, emphasizing the pyrrolidine scaffold's role in spatial orientation [1].
Table 3: Enantioselectivity in InhA Inhibition
Compound | Configuration | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|
d11 | Racemate | 0.39 | -9.1 |
d11 | (R)-Enantiomer | 0.39 | -9.1 |
d11 | (S)-Enantiomer | >40 | -6.2 |
d12a | (R)-Enantiomer | 0.85 | -8.7 |
Comprehensive List of Pyrrolidine Carboxamide Compounds
All compounds discussed herein share the core structure 3-amino-N-phenylpyrrolidine-1-carboxamide, with variations at R1 (pyrrolidine substituents) and R2 (aryl substituents).
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: